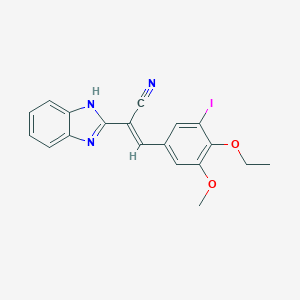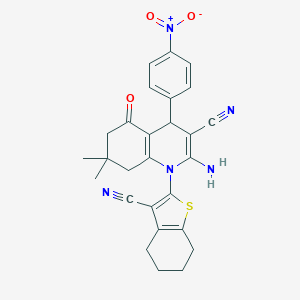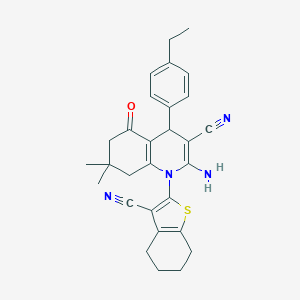![molecular formula C32H31I2N7O B388117 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[3,5-DIIODO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B388117.png)
4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[3,5-DIIODO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[3,5-DIIODO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as aldehyde, alkyne, and triazine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[3,5-DIIODO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
-
Formation of 3,5-Diiodo-2-(prop-2-ynyloxy)benzaldehyde: : This step involves the iodination of 2-(prop-2-ynyloxy)benzaldehyde using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
-
Synthesis of {4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone: : This intermediate is synthesized by reacting 4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazine with hydrazine hydrate in ethanol under reflux conditions.
-
Coupling Reaction: : The final step involves coupling the two intermediates, 3,5-Diiodo-2-(prop-2-ynyloxy)benzaldehyde and {4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone, using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the availability of high-purity starting materials. Safety measures and waste management protocols would also be crucial in an industrial setting.
化学反应分析
Types of Reactions
-
Oxidation: : The aldehyde group in 3,5-Diiodo-2-(prop-2-ynyloxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF), potassium cyanide in ethanol.
Major Products Formed
Oxidation: 3,5-Diiodo-2-(prop-2-ynyloxy)benzoic acid.
Reduction: 3,5-Diiodo-2-(prop-2-ynyloxy)benzyl alcohol.
Substitution: 3,5-Diazido-2-(prop-2-ynyloxy)benzaldehyde, 3,5-Dicyano-2-(prop-2-ynyloxy)benzaldehyde.
科学研究应用
4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[3,5-DIIODO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE has several applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
-
Biology: : The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
-
Industry: : The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its diverse reactivity.
作用机制
The mechanism of action of 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[3,5-DIIODO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The triazine moiety can interact with nucleic acids, potentially affecting gene expression. The compound’s overall structure allows it to modulate various biochemical pathways, making it a versatile tool in research.
相似化合物的比较
Similar Compounds
2-(Prop-2-ynyloxy)benzaldehyde: Lacks the iodine atoms and triazine moiety, making it less reactive and versatile.
4-(4-Benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazine: Lacks the aldehyde and alkyne groups, limiting its reactivity in organic synthesis.
3,5-Diiodo-2-hydroxybenzaldehyde:
Uniqueness
4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[3,5-DIIODO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of functional groups, which confer diverse reactivity and potential applications. The presence of iodine atoms, an alkyne group, an aldehyde group, and a triazine moiety makes it a versatile compound in various fields of research.
属性
分子式 |
C32H31I2N7O |
|---|---|
分子量 |
783.4g/mol |
IUPAC 名称 |
6-(4-benzylpiperidin-1-yl)-2-N-[(E)-(3,5-diiodo-2-prop-2-ynoxyphenyl)methylideneamino]-4-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C32H31I2N7O/c1-3-17-42-29-25(19-26(33)20-28(29)34)21-35-40-31-37-30(36-27-11-9-22(2)10-12-27)38-32(39-31)41-15-13-24(14-16-41)18-23-7-5-4-6-8-23/h1,4-12,19-21,24H,13-18H2,2H3,(H2,36,37,38,39,40)/b35-21+ |
InChI 键 |
HNYLYFHRGZEXRY-XICOUIIWSA-N |
手性 SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)N/N=C/C5=C(C(=CC(=C5)I)I)OCC#C |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)NN=CC5=C(C(=CC(=C5)I)I)OCC#C |
规范 SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)NN=CC5=C(C(=CC(=C5)I)I)OCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2Z,5E)-2-[(2,6-dimethylphenyl)imino]-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B388037.png)
![ETHYL 2-{2-AMINO-3-CYANO-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B388038.png)
![2-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388041.png)

![2-[(2,6-Dimethylphenyl)imino]-5-(4-isopropylbenzylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B388044.png)
![METHYL 2-[2-AMINO-3-CYANO-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B388046.png)
![3-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B388049.png)

![3-[3-nitro-4-(4-methyl-1-piperidinyl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B388051.png)
![N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2,4-dihydroxybenzamide](/img/structure/B388052.png)
![(2E)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388054.png)
![ethyl 2-(2-amino-3-cyano-4-{4-nitrophenyl}-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B388055.png)
![METHYL 2-(2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B388056.png)
